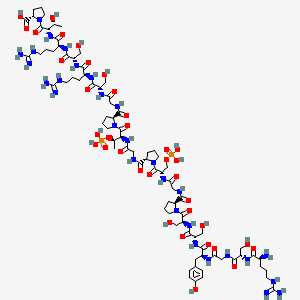

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)

Description

BenchChem offers high-quality (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C81H133N29O36P2 |

|---|---|

Molecular Weight |

2151.0 g/mol |

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C81H133N29O36P2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+/m1/s1 |

InChI Key |

HSLHPWYYCNEHMJ-KMKSYUODSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Neurotoxic Mechanisms of pSer202/pThr205 Tau

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein tau, when hyperphosphorylated at specific residues, becomes a central figure in the pathology of Alzheimer's disease (AD) and other neurodegenerative disorders known as tauopathies. Among the numerous phosphorylation sites, the dual phosphorylation at serine 202 and threonine 205 (pSer202/pThr205), recognized by the monoclonal antibody AT8, represents a critical early event in the cascade of neurotoxicity. This guide provides a comprehensive technical overview of the molecular mechanisms through which the pSer202/pThr205 tau species exerts its detrimental effects on neuronal function. We will explore the enzymatic regulation of this phosphorylation event, its role in promoting tau aggregation, the subsequent disruption of cellular architecture and transport, and the downstream consequences, including synaptic failure and neuroinflammation. Furthermore, this document details established and emerging experimental methodologies for studying pSer202/pThr205 tau, offering a robust framework for researchers and drug development professionals aiming to dissect these pathways and identify novel therapeutic targets.

Introduction: The Significance of the AT8 Epitope

Under physiological conditions, tau is a soluble protein primarily localized in neuronal axons, where it promotes the assembly and stability of microtubules.[1] The function of tau is tightly regulated by post-translational modifications (PTMs), with phosphorylation being the most extensively studied.[1][2] In the pathological context of Alzheimer's disease, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into intraneuronal neurofibrillary tangles (NFTs).[1][2] This accumulation of pathological tau is strongly correlated with the progression of neurodegeneration and cognitive decline.[3][4]

The phosphorylation of tau at Ser202 and Thr205 is a key pathological hallmark. This modification creates the epitope for the AT8 antibody, a tool that has been instrumental in the post-mortem staging of AD pathology.[1][2][5] The appearance of the pSer202/pThr205 modification is considered an early step in the progression from soluble tau monomer to the insoluble filaments that constitute NFTs.[3] Understanding the specific contribution of this dual phosphorylation event to tau-mediated neurotoxicity is therefore of paramount importance for developing targeted therapeutic interventions.

The Genesis of Pathogenic pSer202/pThr205 Tau: A Kinase/Phosphatase Imbalance

The phosphorylation state of any protein is determined by the dynamic interplay between protein kinases and phosphatases. In the context of the pSer202/pThr205 epitope, several kinases have been implicated, while specific phosphatases are responsible for its removal.

Key Kinases:

-

Glycogen Synthase Kinase-3β (GSK-3β): A major tau kinase, GSK-3β is found in the postsynaptic compartment and is implicated in the regulation of synaptic plasticity.[6] Its activity is abnormally elevated in AD brains and it is a potent kinase for the Ser202/Thr205 sites.[6][7]

-

Cyclin-Dependent Kinase 5 (CDK5): Another key kinase involved in tau phosphorylation, CDK5, when activated by its partner p25, can phosphorylate tau at the AT8 epitope.[7]

-

Casein Kinase 1 (CK1): In vitro studies have shown that CK1 can phosphorylate tau at Ser202 and Thr205, among other sites.[8]

-

cAMP-dependent protein kinase A (PKA): PKA has been shown to induce hyperphosphorylation of tau at Ser202/Thr205.[9]

Key Phosphatases:

-

Protein Phosphatase 2A (PP2A): PP2A is a major tau phosphatase in the brain, and its activity is significantly reduced in AD.[6] Studies have shown that PP2A can specifically dephosphorylate the Ser202/Thr205 sites, and this process can be modulated by the polymerization state of microtubules.[10]

-

Protein Phosphatase 1 (PP1): While PP2A is more effective at dephosphorylating these sites, PP1 also plays a role.[11] Interestingly, pSer202/pThr205 tau can aberrantly interact with and activate PP1γ, leading to downstream toxic effects.[11][12]

The neurodegenerative process in AD is characterized by a significant shift in this balance, favoring hyperphosphorylation and the accumulation of toxic pSer202/pThr205 tau species.

Caption: Kinase and phosphatase regulation of Tau at Ser202/Thr205.

Core Neurotoxic Mechanisms of pSer202/pThr205 Tau

The phosphorylation at Ser202 and Thr205 acts as a molecular switch, initiating a cascade of events that are profoundly toxic to neurons.

Promotion of Tau Aggregation

One of the most well-characterized consequences of pSer202/pThr205 modification is its role in promoting the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs.[3] In vitro studies using pseudo-phosphorylation mutants (where serine/threonine are replaced by glutamic acid to mimic phosphorylation) have demonstrated that phosphorylation at both S202 and T205 enhances polymerization and increases its sensitivity to tau concentration.[3] This suggests that the AT8 epitope is a key nucleating site for the aggregation process. It has been shown that this dual phosphorylation, in combination with phosphorylation at Ser208 and the absence of phosphorylation at Ser262, produces a tau protein that readily forms fibers.[1][2]

Disruption of Microtubule Dynamics

While some studies suggest that phosphorylation at the AT8 site alone does not significantly impact microtubule binding, it is a crucial part of a broader hyperphosphorylation profile that leads to the detachment of tau from microtubules.[3] This detachment destabilizes the microtubule network, which is critical for maintaining cell structure, axonal transport, and overall neuronal integrity.[13]

Impairment of Axonal Transport

A critical consequence of microtubule destabilization is the impairment of axonal transport. This vital process, responsible for moving organelles, vesicles, and proteins between the cell body and synapses, is severely disrupted. Studies have shown that pseudophosphorylation at sites including Ser202 and Thr205 significantly impairs axonal transport in primary rat hippocampal neurons.[11][12] This disruption is mediated through an aberrant interaction with and activation of PP1γ, a process dependent on tau's N-terminal phosphatase-activating domain (PAD).[11][12] The resulting "traffic jam" in the axon starves synapses of essential components and contributes to their eventual demise.

Caption: Downstream neurotoxic cascade of pSer202/pThr205 Tau.

Synaptic Dysfunction

The synapse is a primary target of pSer202/pThr205 tau-mediated toxicity. Pathological tau, including species phosphorylated at the AT8 epitope, mislocalizes to dendritic spines and post-synaptic densities, where it disrupts synaptic function.[13] This can impair the delivery of essential synaptic proteins and organelles due to compromised axonal transport.[13] The accumulation of toxic tau oligomers at the synapse is believed to be a key driver of the synaptic deficits and cognitive decline seen in AD.[14]

Experimental Methodologies for Studying pSer202/pThr205 Tau

Investigating the neurotoxic mechanisms of pSer202/pThr205 tau requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and in vivo models.

In Vitro Generation and Characterization

A. Recombinant Protein Expression and Purification: The foundation for many in vitro studies is the production of high-purity recombinant tau. The longest human tau isoform (2N4R) is commonly expressed in E. coli and purified using methods that exploit its heat stability and charge properties, often involving ion-exchange and size-exclusion chromatography.[15]

B. In Vitro Phosphorylation: To generate the pSer202/pThr205 species, purified recombinant tau is incubated with specific kinases under defined conditions.

Step-by-Step Protocol: In Vitro Phosphorylation of Tau by GSK-3β

-

Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 1 mM ATP.

-

Combine Reagents: In a microcentrifuge tube, combine 1-5 µg of purified recombinant tau with the reaction buffer.

-

Initiate Reaction: Add active GSK-3β (e.g., 50-100 units) to the reaction mixture.

-

Incubate: Incubate the reaction at 30°C for 2-4 hours.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Validation: Confirm phosphorylation at Ser202/Thr205 using Western blot analysis with the AT8 antibody or a specific pSer202/pThr205 antibody.[7] Total tau levels should be assessed with a pan-tau antibody (e.g., Tau-5) as a loading control.

C. Generation of "Phosphomimetic" Mutants: An alternative to enzymatic phosphorylation is the use of site-directed mutagenesis to substitute Ser202 and Thr205 with glutamic acid (S202E, T205E). The negative charge of the glutamic acid residue mimics the phosphate group, providing a constitutively "phosphorylated" form of the protein for functional studies.[3]

Cellular Models of Neurotoxicity

A. Cell Lines: Immortalized cell lines such as human neuroblastoma SH-SY5Y or HEK293 cells are valuable tools.[16] They can be transfected to overexpress wild-type or phosphomimetic tau constructs.

B. Primary Neuronal Cultures: Primary hippocampal or cortical neurons from rodents provide a more physiologically relevant system to study synaptic toxicity and axonal transport defects induced by pSer202/pThr205 tau.[11][12]

Neurotoxicity Assay: MTT Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of pre-formed pSer202/pThr205 tau oligomers or transfect with phosphomimetic tau constructs. Include appropriate controls.

-

Incubation: Incubate for 24-48 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader. A decrease in absorbance in treated wells compared to controls indicates reduced cell viability and thus, neurotoxicity.

In Vivo Models

Transgenic mouse models are indispensable for studying the long-term consequences of pSer202/pThr205 tau pathology in a complex biological system.

| Model Type | Description | Key Application for pSer202/pThr205 Study | Reference |

| hTau Mice | Express wild-type human tau on a null murine tau background. | Studying the spread and propagation of pathology after seeding with brain extracts containing pSer202/pThr205 tau. | [17] |

| P301L/P301S Mice | Express human tau with a mutation linked to frontotemporal dementia. These models develop robust tau pathology, including AT8 positivity. | Investigating the downstream consequences of tau hyperphosphorylation and aggregation in a disease-relevant context. | [18] |

| APPSL Mice | Express a mutated form of human amyloid precursor protein. | Studying the relationship between amyloid-β pathology and the subsequent phosphorylation of tau at Ser202/Thr205. | [19] |

| 5xFAD Mice | Express five familial Alzheimer's disease mutations. | A model with accelerated amyloid pathology that also shows a strong and early increase in pSer202/pThr205 tau levels. | [19] |

Table 1: Common In Vivo Models for Tau Research

Experimental Workflow: Seeding in hTau Mice This protocol is used to model the prion-like propagation of tau pathology.

-

Prepare Seed Material: Isolate sarkosyl-insoluble fractions from post-mortem AD brain tissue, which are enriched in pathological tau species including pSer202/pThr205.

-

Stereotactic Injection: Anesthetize hTau mice and stereotactically inject the AD brain extract (or vehicle control) into the hippocampus.[17]

-

Incubation Period: Allow the pathology to develop and spread over a period of weeks to months (e.g., 12 weeks).[17]

-

Behavioral Testing: Perform cognitive tests (e.g., Morris water maze, Y-maze) to assess memory and learning deficits.

-

Histological Analysis: Euthanize the animals and perfuse the brains. Prepare brain sections for immunohistochemistry using the AT8 antibody to visualize the extent and spread of pSer202/pThr205 tau pathology.[17]

-

Biochemical Analysis: Homogenize brain tissue to perform Western blots or ELISAs to quantify levels of total and phosphorylated tau.

Sources

- 1. Tau Phosphorylation in Alzheimer's Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 2. news-medical.net [news-medical.net]

- 3. Pseudo-phosphorylation of tau at Ser202 and Thr205 affects tau filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tau-Targeted Therapeutic Strategies: Mechanistic Targets, Clinical Pipelines, and Analysis of Failures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]

- 7. Phospho-Tau (Ser202/Thr205) (E6S2W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. oaepublish.com [oaepublish.com]

- 10. Site-specific dephosphorylation of tau protein at Ser202/Thr205 in response to microtubule depolymerization in cultured human neurons involves protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphomimetics at Ser199/Ser202/Thr205 in Tau Impairs Axonal Transport in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphomimetics at Ser199/Ser202/Thr205 in Tau Impairs Axonal Transport in Rat Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. A High-throughput Screening Assay for Determining Cellular Levels of Total Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scantox.com [scantox.com]

- 18. A Novel, Ultrasensitive Assay for Tau: Potential for Assessing Traumatic Brain Injury in Tissues and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dual-Faceted Role of (Ser202,Thr205)-Phosphorylated Tau in Alzheimer's Disease Models: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the Tau protein phosphorylated at serine 202 and threonine 205, an epitope famously recognized by the AT8 antibody. We will delve into its multifaceted function in Alzheimer's disease (AD) models, moving beyond a simple pathological marker to understand its role in disease initiation and progression. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights grounded in extensive research.

I. The Significance of p-Tau(Ser202,Thr205): A Pivotal Player in Tauopathy

The hyperphosphorylation of the microtubule-associated protein Tau is a central event in the pathology of Alzheimer's disease and other tauopathies.[1] Among the numerous phosphorylation sites, the dual phosphorylation at Ser202 and Thr205 holds particular significance. This modification, often a prerequisite for subsequent pathological changes, serves as an early indicator of neurofibrillary tangle (NFT) formation.[2][3] The monoclonal antibody AT8, which specifically recognizes this p-Tau(Ser202,Thr205) epitope, has become an indispensable tool for the post-mortem diagnosis of AD and for tracking disease progression in experimental models.[4][5]

Recent evidence suggests that the AT8 epitope in pathological paired helical filaments (PHFs) may be part of a triply phosphorylated motif including Ser208, which further enhances aggregation propensity.[4] Structurally, phosphorylation at Ser202 and Thr205 induces a specific turn-like conformation in the Tau protein.[4][5] This conformational change is believed to be a critical early step that can either inhibit or, with additional phosphorylations, promote the aggregation of Tau into the insoluble fibrils that form NFTs.[4]

II. Molecular Mechanisms: The Kinase and Phosphatase Network

The phosphorylation state of Tau at Ser202 and Thr205 is tightly regulated by a balance between protein kinases and phosphatases. Dysregulation of this network is a key driver of Tau pathology in AD.

Key Kinases Involved:

Several proline-directed serine/threonine kinases are known to phosphorylate Tau at the AT8 epitope. The most prominent among these are:

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a major contributor to Tau hyperphosphorylation in AD.[6][7][8] Its activity is elevated in the AD brain, and it can phosphorylate Tau at multiple sites, including Ser202 and Thr205.[6][7][8][9]

-

Cyclin-Dependent Kinase 5 (CDK5): Aberrant activation of CDK5, often triggered by amyloid-beta (Aβ) pathology, leads to Tau phosphorylation at numerous sites, including those recognized by AT8.[6][7]

-

Mitogen-Activated Protein Kinases (MAPKs), including ERK2: These kinases are also implicated in the phosphorylation of Tau at Ser202/Thr205.[5][8]

Key Phosphatases Involved:

Protein Phosphatase 2A (PP2A) is the primary phosphatase responsible for dephosphorylating Tau at multiple sites, including Ser202 and Thr205.[10] A reduction in PP2A activity is observed in AD brains, contributing to the accumulation of hyperphosphorylated Tau.[11] The state of microtubule polymerization can also influence PP2A's activity on Tau, suggesting a feedback mechanism in neuronal homeostasis.[10]

Signaling Pathway of Tau Phosphorylation at Ser202/Thr205

Caption: Key kinases and the primary phosphatase regulating Tau phosphorylation at Ser202/Thr205.

III. Modeling p-Tau(Ser202,Thr205) Function in Alzheimer's Disease

A variety of in vitro and in vivo models are utilized to investigate the role of p-Tau(Ser202,Thr205) in AD pathogenesis.

A. In Vitro Models

In vitro systems are invaluable for dissecting the molecular mechanisms of Tau phosphorylation and aggregation in a controlled environment.

Rationale: To study the specific effects of Ser202/Thr205 phosphorylation on Tau function and aggregation, it is essential to generate this phospho-species in a controlled manner. In vitro kinase assays using recombinant Tau and purified kinases are the gold standard for this purpose.

Detailed Protocol: In Vitro Tau Phosphorylation by GSK-3β

-

Reagents and Materials:

-

Recombinant full-length human Tau protein (2N4R isoform)

-

Active recombinant GSK-3β

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM DTT, 2 mM EGTA, 1 mM PMSF)

-

ATP solution (10 mM stock)

-

PTFE beads

-

Thermomixer

-

-

Procedure:

-

Prepare a reaction mixture containing 200 µM of recombinant Tau protein in the kinase reaction buffer.

-

Add active GSK-3β to a final concentration of 0.01 mg/ml.

-

Initiate the phosphorylation reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction mixture at 30°C for 12 hours with shaking at 300 rpm in a thermomixer.

-

To stop the reaction and remove the kinase, boil the sample at 98°C for 20 minutes.

-

Centrifuge at 20,000 x g to pellet the precipitated kinase.

-

The supernatant containing the phosphorylated Tau can be collected and dialyzed against a suitable buffer for downstream applications.

-

-

Validation:

Rationale: A key pathological event in tauopathies is the aggregation of hyperphosphorylated Tau into insoluble fibrils. In vitro aggregation assays are used to study the kinetics of this process and to screen for potential inhibitors.

Detailed Protocol: Thioflavin T (ThT) Aggregation Assay

-

Reagents and Materials:

-

Phosphorylated or unmodified Tau protein

-

Aggregation buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Heparin stock solution (300 µM)

-

Thioflavin T (ThT) stock solution (3 mM)

-

96-well black, clear-bottom, non-binding microplate

-

Plate reader with fluorescence capabilities

-

-

Procedure:

-

Prepare the reaction mixture in each well of the 96-well plate to a final volume of 100 µL. A typical reaction contains:

-

10 µM Tau protein

-

10 µM Heparin (as an inducer)

-

25 µM ThT

-

Aggregation buffer

-

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking (e.g., 800 rpm).

-

Measure ThT fluorescence at regular intervals (e.g., every hour for up to 72 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.[4]

-

-

Data Analysis:

-

Plot ThT fluorescence intensity against time to generate aggregation curves. The lag phase, elongation rate, and plateau phase provide information about the aggregation kinetics.

-

| Aggregation Inducer | Mechanism of Action | Typical Concentration | Reference |

| Heparin | A polyanion that neutralizes the positive charge of Tau, promoting its aggregation. | 10 µM | [4] |

| Arachidonic Acid | A polyunsaturated fatty acid that induces rapid Tau aggregation. | 4 mM | [14] |

| Polyphosphates | Inorganic polymers that can induce Tau aggregation. | Varies | [5] |

| RNA | Can act as a scaffold to promote Tau aggregation. | Varies | [5] |

Experimental Workflow for In Vitro Tau Aggregation Assay

Caption: Workflow for in vitro analysis of p-Tau(Ser202,Thr205) aggregation.

B. Cell-Based Models

Cell-based models bridge the gap between in vitro biochemical assays and complex in vivo systems, allowing for the study of p-Tau(Ser202,Thr205) in a more physiological context.

Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model in neurodegenerative disease research.[4] These cells can be differentiated into neuron-like cells that express endogenous Tau and can be genetically manipulated to overexpress specific Tau isoforms or mutants.[4][7]

Application:

-

Modeling Tau Hyperphosphorylation: Treatment of SH-SY5Y cells with phosphatase inhibitors like okadaic acid induces Tau hyperphosphorylation at multiple sites, including Ser202.[15]

-

Studying Tau Trafficking: Differentiated SH-SY5Y cells exhibit pronounced axodendritic polarity, making them suitable for studying the mechanisms of Tau sorting and missorting.[7][11]

-

Screening for Kinase Inhibitors: These cells can be used to screen for small molecules that inhibit kinases like GSK-3β and reduce Tau phosphorylation.[16]

Rationale: iPSCs derived from patients with familial AD or sporadic AD offer a powerful tool for creating patient-specific neuronal models. These models can recapitulate key aspects of AD pathology, including the accumulation of p-Tau(Ser202,Thr205).[17][18]

Application:

-

Investigating Disease Mechanisms: iPSC-derived neurons from patients with MAPT mutations exhibit increased insoluble and hyperphosphorylated Tau.[17][19]

-

Drug Screening: These models are highly suitable for screening compounds that modulate Tau aggregation and phosphorylation in a human neuronal context.[19][20]

-

Studying Aβ-Tau Interactions: Co-culturing iPSC-derived neurons with astrocytes or microglia can provide insights into the interplay between amyloid and Tau pathologies.

C. In Vivo Models

Animal models are crucial for understanding the systemic effects of p-Tau(Ser202,Thr205) on neuronal function, behavior, and disease progression.

Genetic Background: These mice express the human P301S mutation in the MAPT gene, which is associated with frontotemporal dementia.[6][21][22] The transgene is typically driven by the mouse prion protein (Prnp) promoter, leading to high levels of mutant human Tau expression in the brain.[21][22]

Pathological Features:

-

Age-dependent Accumulation of p-Tau(Ser202,Thr205): PS19 mice develop progressive accumulation of hyperphosphorylated Tau, including the AT8 epitope, starting around 3-6 months of age.[6][22]

-

Neurofibrillary Tangle Formation: These mice form abundant neurofibrillary tangles in various brain regions, including the hippocampus, cortex, and brainstem.[6][22]

-

Neuronal Loss and Brain Atrophy: Significant neuronal loss and brain atrophy are observed at later stages (around 8-9 months).[21][22]

Behavioral Phenotype:

-

Motor Deficits: PS19 mice exhibit motor impairments, including limb clasping and paralysis, typically starting at 5-6 months of age.[6][21]

-

Cognitive Impairment: Deficits in spatial learning and memory are observed in these mice.[18]

Genetic Background: This is a bigenic mouse model where the expression of the human P301L Tau mutant is regulated by a tetracycline-controlled transactivator driven by the CaMKIIα promoter, allowing for forebrain-specific and inducible expression.[23]

Pathological Features:

-

Early and Aggressive Tau Pathology: These mice develop robust age-dependent neurofibrillary tangle pathology, with AT8-positive staining appearing as early as 2.5 months.

-

Significant Neuronal Loss: Pronounced neuronal loss in the hippocampus and cortex is a key feature of this model.[23]

Behavioral Phenotype:

-

Cognitive Deficits: rTg4510 mice exhibit severe memory impairments that correlate with the progression of Tau pathology.

| Mouse Model | Promoter | Tau Mutation | Key Pathological Features | Age of Onset (p-Tau) |

| P301S (PS19) | Prnp | Human P301S | NFTs, neuronal loss, gliosis | 3-6 months |

| rTg(tauP301L)4510 | CaMKIIα (inducible) | Human P301L | NFTs, severe neuronal loss | ~2.5 months |

| 3xTg-AD | Thy1 | Human APPSwe, PS1M146V, TauP301L | Aβ plaques and NFTs | ~12-15 months (for AT8) |

IV. Detection and Quantification of p-Tau(Ser202,Thr205)

Accurate detection and quantification of p-Tau(Ser202,Thr205) are critical for both research and diagnostic purposes. A variety of techniques are available, each with its own advantages and applications.

A. Immunohistochemistry (IHC)

Rationale: IHC is a powerful technique for visualizing the spatial distribution of p-Tau(Ser202,Thr205) within tissue sections, allowing for the identification of pretangles, NFTs, and neuropil threads.

Detailed Protocol: AT8 Immunohistochemistry on Mouse Brain Sections

-

Tissue Preparation:

-

Perfuse the mouse with PBS followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

-

Cut 30-40 µm thick free-floating sections on a cryostat or vibratome.

-

-

Staining Procedure:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block endogenous peroxidase activity with 3% H2O2 in PBS.

-

Permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal serum in PBS.

-

Incubate with the primary antibody, AT8 (mouse monoclonal), typically at a dilution of 1:250 to 1:1000, overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody (e.g., anti-mouse IgG).

-

Amplify the signal using an avidin-biotin complex (ABC) reagent.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Mount the sections on slides, dehydrate, and coverslip.

-

-

Image Analysis:

-

Quantify the AT8-positive area or the number of stained cells in specific brain regions using image analysis software like ImageJ or QuPath.[24]

-

B. Western Blotting

Rationale: Western blotting is used to detect and quantify the levels of p-Tau(Ser202,Thr205) in tissue or cell lysates, providing information on the abundance of this specific phospho-species.

Detailed Protocol: Western Blot for p-Tau(Ser202,Thr205) in Brain Homogenates

-

Sample Preparation:

-

Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE (typically on a 10% gel).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T.

-

Incubate with the primary antibody, AT8, overnight at 4°C.

-

Wash with TBS-T and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification:

-

Normalize the p-Tau(Ser202,Thr205) signal to a loading control (e.g., β-actin or total Tau).

-

C. Enzyme-Linked Immunosorbent Assay (ELISA)

Rationale: ELISA is a highly sensitive and quantitative method for measuring the concentration of p-Tau(Ser202,Thr205) in biological fluids such as cerebrospinal fluid (CSF) and plasma.

Standard Operating Procedure: ELISA for p-Tau in CSF

-

Sample Collection and Handling:

-

Assay Procedure (General Steps):

-

Coat a 96-well plate with a capture antibody that binds to total Tau.

-

Block non-specific binding sites.

-

Add CSF samples and standards to the wells.

-

Incubate to allow the capture antibody to bind Tau.

-

Wash the plate and add a detection antibody specific for p-Tau(Ser202,Thr205) (e.g., AT8).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the p-Tau peptide.

-

Calculate the concentration of p-Tau(Ser202,Thr205) in the samples based on the standard curve.

-

D. Advanced Ultrasensitive Techniques

Rationale: The detection of very low concentrations of p-Tau species in peripheral fluids like plasma requires highly sensitive techniques.

Simoa technology enables the detection of biomarkers at femtomolar concentrations, making it particularly well-suited for quantifying p-Tau(Ser202,Thr205) in plasma and CSF.[1][6][28] Simoa assays for p-Tau205 are now commercially available and show a strong correlation with tau pathology and cognitive decline in AD.[5][28]

Mass spectrometry-based methods provide absolute quantification of various p-Tau species, including p-Tau(Ser202,Thr205), without the need for specific antibodies for every epitope.[12][25][26] This technique is invaluable for discovering novel p-Tau biomarkers and for validating immunoassay results.[12][13]

V. Therapeutic Strategies Targeting p-Tau(Ser202,Thr205)

Given the central role of p-Tau(Ser202,Thr205) in AD pathogenesis, it represents a key target for therapeutic intervention.

A. Inhibition of Tau Kinases

Rationale: Reducing the activity of kinases like GSK-3β and CDK5 can decrease Tau hyperphosphorylation and its downstream pathological consequences.

-

GSK-3β Inhibitors: A variety of small-molecule inhibitors of GSK-3β have been developed and tested in preclinical models of AD.[10][29][30] These inhibitors have been shown to reduce Tau phosphorylation, decrease Aβ production, and provide neuroprotective effects.[14][29] However, the clinical development of GSK-3β inhibitors has been challenging due to the ubiquitous nature of this kinase and potential off-target effects.

B. Immunotherapy

Rationale: Both active and passive immunotherapy approaches are being explored to promote the clearance of pathological Tau species, including those phosphorylated at Ser202/Thr205.

-

Passive Immunization: Monoclonal antibodies that specifically target pathological forms of Tau are being developed. Some antibodies are designed to bind to extracellular Tau and prevent its cell-to-cell spread, while others may promote its clearance by microglia via Fc receptors. For example, the antibody CP13, which targets p-Tau(Ser202), has shown therapeutic efficacy in a mouse model of Huntington's disease.[2]

-

Active Immunization: Vaccines designed to elicit an antibody response against specific pathological Tau epitopes are in early-stage clinical trials.

Therapeutic Intervention Points in the Tau Phosphorylation Pathway

Caption: Major therapeutic strategies targeting the p-Tau(Ser202,Thr205) pathway.

VI. Conclusion and Future Directions

The phosphorylation of Tau at Ser202 and Thr205 is a critical event in the cascade leading to neurofibrillary tangle formation and neuronal dysfunction in Alzheimer's disease. The AT8 epitope serves not only as a robust pathological marker but also as a key node in the complex network of Tau post-translational modifications. The experimental models and methodologies detailed in this guide provide a framework for researchers to further investigate the precise role of p-Tau(Ser202,Thr205) in disease pathogenesis and to develop and evaluate novel therapeutic strategies.

Future research should focus on:

-

Elucidating the interplay between different Tau phosphorylation sites: Understanding how phosphorylation at Ser202/Thr205 influences other post-translational modifications and the formation of distinct Tau strains.

-

Developing more refined cellular and animal models: Creating models that more accurately recapitulate the complex interplay of genetic and environmental factors in sporadic AD.

-

Advancing diagnostic tools: Improving the sensitivity and specificity of fluid biomarkers for p-Tau(Ser202,Thr205) to enable earlier diagnosis and better monitoring of disease progression and treatment response.

-

Optimizing therapeutic interventions: Designing next-generation kinase inhibitors with improved selectivity and developing immunotherapies that can effectively cross the blood-brain barrier and target the most toxic Tau species.

By continuing to unravel the complexities of Tau phosphorylation, the scientific community can move closer to developing effective treatments for Alzheimer's disease and other devastating tauopathies.

VII. References

-

ALZFORUM. (n.d.). Tau (AT8); Phospho Tau (Ser 202, Thr 205). Retrieved from [Link]

-

Quanterix. (n.d.). CSF p-Tau 205 Emerges as a Biomarker of Tau Pathology in Alzheimer's Disease. Retrieved from [Link]

-

Gong, C. X., Lidsky, T., Wegiel, J., Zuck, L., Grundke-Iqbal, I., & Iqbal, K. (2000). Phosphorylation of microtubule-associated protein tau is regulated by protein phosphatase 2A in mammalian brain. Implications for neurofibrillary degeneration in Alzheimer's disease. Journal of Biological Chemistry, 275(8), 5535–5544.

-

Bell, M., & Zempel, H. (2021). SH-SY5Y-derived neurons: a human neuronal model system for investigating TAU sorting and neuronal subtype-specific TAU vulnerability. Reviews in the Neurosciences, 33(1), 1–15.

-

Quanterix. (n.d.). p-Tau 205 Assay Kit. Retrieved from [Link]

-

Sohn, P. D., Huang, C. T., Yan, R., Fan, L., & Tracy, T. E. (2019). Modeling tau pathology in human stem cell derived neurons. Molecular and Cellular Neuroscience, 101, 103411.

-

Šerý, O., Hlinecká, L., Balcar, V. J., & Hrnčíř, T. (2018). Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive prot. bioRxiv.

-

Quanterix. (n.d.). Refining the Alzheimer's Biomarker Framework: Integrating p-Tau 205 and p-Tau 212 for Comprehensive Disease Profiling. Retrieved from [Link]

-

Verheyen, A., Diels, A., Dijkmans, J., Oyelami, T., Meneghello, G., Mertens, L., ... & Roy, V. (2015). Using Human iPSC-Derived Neurons to Model TAU Aggregation. PLOS ONE, 10(12), e0146127.

-

Szu, P. H., & Kim, J. R. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Topics in Medicinal Chemistry, 12(14), 1533-1554.

-

Yanamandra, K., Kfoury, N., Jiang, H., Mahan, T. E., Ma, S., Maloney, S. E., ... & Diamond, M. I. (2015). Distinct therapeutic mechanisms of tau antibodies: promoting microglial clearance versus blocking neuronal uptake. Journal of Biological Chemistry, 290(35), 21572-21581.

-

Merrick, S. E., Trojanowski, J. Q., & Lee, V. M. Y. (1997). Site-specific dephosphorylation of tau protein at Ser202/Thr205 in response to microtubule depolymerization in cultured human neurons involves protein phosphatase 2A. Journal of Biological Chemistry, 272(49), 30701-30705.

-

Luna-Muñoz, J., García-Sierra, F., Mena, R., & Segovia, J. (2019). Phospho-Tau Protein Expression in the Cell Cycle of SH-SY5Y Neuroblastoma Cells: A Morphological Study. Journal of Alzheimer's Disease, 70(s1), S151-S161.

-

Ramsden, M., Kotilinek, L., Forster, C., Paulson, J., McGowan, E., SantaCruz, K., ... & Ashe, K. H. (2005). Age-dependent neurofibrillary tangle formation, neuron loss, and memory impairment in a mouse model of human tauopathy (P301L). Journal of Neuroscience, 25(46), 10637-10647.

-

Brimblecombe, K., Connor-Robson, N., & Cragg, S. J. (2024). Western blot in homogenised mouse brain samples. protocols.io.

-

Afreen, S., & Ferreira, A. (2022). The formation of small aggregates contributes to the neurotoxic effects of tau45-230. Neuroscience Letters, 771, 136437.

-

Kaur, K., & Gupta, G. D. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Current Drug Targets, 23(13), 1236-1250.

-

The Jackson Laboratory. (2021). 008169 - Tau P301S (PS19) Strain Details. Retrieved from [Link]

-

Despres, C., Byrne, C., Qi, H., Cantrelle, F. X., Huvent, I., Chambraud, B., ... & Lippens, G. (2017). The phosphorylation of the residues Ser-202, Thr-205 and Ser-208 of the protein Tau is driving force for its aggregation, an observation of clinical interest in the context of Alzheimer disease. bioRxiv.

-

Frost, B., Hsieh, J., & Li, L. (2019). β-Amyloid species production and tau phosphorylation in iPSC-neurons with reference to neuropathologically characterized matched donor brains. Molecular Neurodegeneration, 14(1), 1-17.

-

Alzforum. (n.d.). Tau P301S (Line PS19). Retrieved from [Link]

-

Wei, Y., He, Y., & Chen, G. (2022). Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy. Signal Transduction and Targeted Therapy, 7(1), 1-17.

-

Li, C., & Götz, J. (2017). Tau-Targeted Therapeutic Strategies: Mechanistic Targets, Clinical Pipelines, and Analysis of Failures. Cells, 6(4), 49.

-

Congdon, E. E., & Sigurdsson, E. M. (2018). Tau-targeting therapy in Alzheimer's disease: critical advances and future opportunities. Nature Reviews Neurology, 14(7), 399-415.

-

Wegmann, S., Schöler, J., Bippes, C. A., Mandelkow, E., & Mandelkow, E. M. (2021). GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments. Proceedings of the National Academy of Sciences, 118(48).

-

Carter, T. (2023). Developing antibodies to prevent pathological tau spreading in Alzheimer's disease. AD/PD™ 2023 Congress.

-

Thijssen, E. H., La Joie, R., Wolf, A., Strom, A., Wang, P., Iaccarino, L., ... & Rabinovici, G. D. (2021). Comparison of immunoassay- with mass spectrometry-derived p-tau quantification for the detection of Alzheimer's disease pathology. Alzheimer's & Dementia, 17(S9), e057395.

-

Rozga, M., Bittner, T., & Batrla, R. (2021). Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids. Journal of proteomics, 232, 104062.

-

Ajees, A. A., Ananthadurai, D., & Emamzadeh, F. N. (2022). Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications. International Journal of Molecular Sciences, 23(19), 11776.

-

Leinen, J. M., Gabelle, A., & Lehmann, S. (2017). A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer's Disease. Scientific reports, 7(1), 1-10.

-

Willemse, E. A., de Vos, A., van Uffelen, K. W., Verbeek, M. M., Teunissen, C. E., & van der Flier, W. M. (2017). Validation of ELISA methods for quantification of total tau and phosporylated-tau181 in human cerebrospinal fluid with measurement in specimens from two Alzheimer's disease studies. Journal of Alzheimer's Disease, 55(2), 605-615.

-

Wegmann, S., Schöler, J., Bippes, C. A., Mandelkow, E., & Mandelkow, E. M. (2023). GSK3β phosphorylation catalyzes the aggregation of Tau into Alzheimer's disease-like amyloid strain. bioRxiv.

-

Lee, Y. A., & Lee, W. H. (2021). The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology. International journal of molecular sciences, 22(16), 8565.

-

Chiu, Y. J., Hsieh, Y. C., Chen, C. M., & Chen, H. M. (2021). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International journal of molecular sciences, 22(11), 5949.

-

Wang, Y., Zhang, Y., & Wang, Z. (2021). AS treatment reduces Tau hyperphosphorylation in vitro. Journal of Cellular and Molecular Medicine, 25(14), 6745-6756.

-

Combs, B., & Kuret, J. (2005). Pseudo-phosphorylation of tau at Ser202 and Thr205 affects tau filament formation. Brain research. Molecular brain research, 138(1), 84–93.

-

Medical Research Council. (n.d.). Transgenic mice expressing human P301S tau protein (continued success since 2002). Retrieved from [Link]

-

Nelvagal, H. R., Curless, T. J., & Jaunmuktane, Z. (2023). AT8 Tau Pathology Image Analysis. protocols.io.

-

Oddo, S., Caccamo, A., Shepherd, J. D., Murphy, M. P., Golde, T. E., Kayed, R., ... & LaFerla, F. M. (2003). Triple-transgenic model of Alzheimer's disease with plaques and tangles: intracellular Aβ and synaptic dysfunction. Neuron, 39(3), 409-421.

Sources

- 1. Refining the Alzheimer’s Biomarker Framework: Integrating p-Tau 205 and p-Tau 212 for Comprehensive Disease Profiling | Quanterix [quanterix.com]

- 2. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. CSF p-tau205: a biomarker of tau pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF p-Tau 205 Emerges as a Biomarker of Tau Pathology in Alzheimer’s Disease | Quanterix [quanterix.com]

- 6. SH-SY5Y-derived neurons: a human neuronal model system for investigating TAU sorting and neuronal subtype-specific TAU vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling tau pathology in human stem cell derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Amyloid species production and tau phosphorylation in iPSC-neurons with reference to neuropathologically characterized matched donor brains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Human iPSC-Derived Neurons to Model TAU Aggregation | PLOS One [journals.plos.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Frontiers | Human Induced Pluripotent Stem Cell Models of Frontotemporal Dementia With Tau Pathology [frontiersin.org]

- 21. medrxiv.org [medrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Comparison of immunoassay- with mass spectrometry-derived p-tau quantification for the detection of Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.knaw.nl [pure.knaw.nl]

- 26. p-Tau 205 Assay Kit | Quanterix [quanterix.com]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]

- 29. Distinct Therapeutic Mechanisms of Tau Antibodies: PROMOTING MICROGLIAL CLEARANCE VERSUS BLOCKING NEURONAL UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Tau-Targeted Therapeutic Strategies: Mechanistic Targets, Clinical Pipelines, and Analysis of Failures - PMC [pmc.ncbi.nlm.nih.gov]

The AT8 Epitope of Tau: A Critical Nexus in Neurodegeneration and a Key to its Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubile-associated protein tau is central to the pathogenesis of a class of neurodegenerative disorders collectively known as tauopathies, the most prevalent being Alzheimer's disease (AD). A key post-translational modification implicated in tau pathology is hyperphosphorylation. Among the multitude of phosphorylation sites on the tau protein, the epitope recognized by the monoclonal antibody AT8 has emerged as a cornerstone for understanding, diagnosing, and targeting tau-related neurodegeneration. This technical guide provides a comprehensive exploration of the biological significance of the AT8 epitope, delving into its precise molecular definition, the enzymatic regulation of its phosphorylation state, and its profound downstream consequences on tau structure and function. Furthermore, this guide offers detailed, field-proven methodologies for the detection and quantification of AT8-positive tau, equipping researchers with the practical knowledge to robustly investigate its role in disease and evaluate the efficacy of novel therapeutic interventions.

Introduction: Tau Protein and the Rise of a Pathological Hallmark

Under normal physiological conditions, tau is an intrinsically disordered protein predominantly found in neuronal axons, where it binds to and stabilizes microtubules, the cytoskeletal tracks essential for axonal transport and neuronal integrity. The function of tau is tightly regulated by a delicate balance of phosphorylation and dephosphorylation, mediated by a host of kinases and phosphatases. In tauopathies, this equilibrium is disrupted, leading to the hyperphosphorylation of tau. This aberrant modification causes tau to detach from microtubules, leading to their destabilization, and promotes the self-aggregation of tau into insoluble paired helical filaments (PHFs), the primary constituent of neurofibrillary tangles (NFTs) – a defining pathological hallmark of Alzheimer's disease.[1][2]

The AT8 antibody, generated by immunizing mice with purified PHF-tau from AD brains, has become an indispensable tool in the study of tauopathies.[1] Its specificity for a particular phosphorylated form of tau allows for the precise identification and tracking of pathological tau species, making it an invaluable reagent for neuropathological staging, biomarker development, and preclinical research.

The Molecular Landscape of the AT8 Epitope

Defining the Phospho-Epitope: A Triad of Phosphorylation

Initial studies identified the AT8 epitope as tau protein dually phosphorylated at serine 202 (pS202) and threonine 205 (pT205), using the numbering of the longest human brain tau isoform.[3] However, more recent and detailed structural and binding analyses have refined this definition. It is now understood that the full phospho-specificity of AT8 is for a triply phosphorylated epitope encompassing pS202, pT205, and serine 208 (pS208).[4]

Binding studies have demonstrated that while AT8 can bind to the dually phosphorylated pS202/pT205 peptide, its affinity is significantly enhanced—by approximately 30-fold—for the triply phosphorylated pS202/pT205/pS208 peptide.[4] This enhanced affinity for the triply phosphorylated form is remarkably similar to the antibody's affinity for PHF-tau derived from AD brains, suggesting that this is the predominant natural epitope in pathological aggregates.[4] It is important to note that AT8 can also exhibit some cross-reactivity with other phosphorylation patterns in the same region, such as pS199/pS202 and pT205/pS208, albeit with weaker affinity.[4]

Table 1: AT8 Antibody Binding Affinities for Different Phospho-Tau Peptides

| Tau Peptide Phosphorylation Status | Binding Affinity (KD) | Reference |

| pS202/pT205/pS208 | ~31 nM | [4] |

| pS202/pT205 | ~930 nM (30-fold weaker) | [4] |

| pS199/pS202 | ~5.4 µM | [4] |

Enzymatic Regulation: A Tug-of-War Between Kinases and Phosphatases

The phosphorylation state of the AT8 epitope is dynamically regulated by the opposing actions of specific protein kinases and phosphatases.

Several proline-directed protein kinases have been implicated in the phosphorylation of the serine and threonine residues within the AT8 epitope. The most prominent among these are:

-

Glycogen Synthacle Synthase Kinase-3β (GSK-3β): A key player in numerous cellular processes, GSK-3β is strongly implicated in tau hyperphosphorylation.[2] It can directly phosphorylate Thr205.[5]

-

Cyclin-Dependent Kinase 5 (CDK5): Primarily active in post-mitotic neurons, CDK5, when hyperactivated by its regulatory partner p25 (a cleavage product of p35), is a potent tau kinase.[6]

-

Mitogen-Activated Protein Kinases (MAPKs), including ERK2: These kinases are involved in signal transduction pathways and have been shown to phosphorylate sites within the AT8 epitope. Specifically, ERK2 can phosphorylate Thr205.[7]

The interplay between these kinases can be complex. For instance, phosphorylation of tau by Protein Kinase A (PKA) can "prime" it for subsequent phosphorylation by GSK-3β at sites including Ser202 and Thr205.[8]

The primary phosphatase responsible for dephosphorylating the AT8 epitope, and indeed many other sites on the tau protein, is Protein Phosphatase 2A (PP2A) . PP2A is a major tau phosphatase in the human brain, and its dysregulation is a significant contributor to tau hyperphosphorylation in AD.[5][9] PP2A can directly dephosphorylate Thr205, Ser202, and other sites.[5][10] Interestingly, PP2A also indirectly regulates tau phosphorylation by modulating the activity of kinases like GSK-3β.[5] A decrease in PP2A activity, as is observed in AD brains, can therefore lead to a feed-forward loop of increasing tau phosphorylation.

Figure 1: A simplified diagram illustrating the key kinases and the primary phosphatase (PP2A) that regulate the phosphorylation state of the AT8 epitope on the tau protein.

Pathological Consequences of AT8 Phosphorylation

The phosphorylation of tau at the AT8 epitope is not merely a marker of disease; it is an active participant in the cascade of events leading to neurodegeneration.

Structural Transformation and Aggregation Propensity

Phosphorylation within the proline-rich region, where the AT8 epitope resides, induces significant conformational changes in the tau protein. While dual phosphorylation at pS202/pT205 can induce a turn-like structure that may initially be protective against aggregation, the subsequent phosphorylation of Ser208 disrupts this turn and promotes the aggregation of tau into fibrils.[11] This triply phosphorylated species is a potent seed for tau aggregation.[11] Studies using phosphomimetic mutations (substituting serine/threonine with glutamate to mimic phosphorylation) have shown that modifications at the AT8 epitope are sufficient to drive the formation of tau fibrils in the absence of other co-factors.[5]

Detachment from Microtubules and Impaired Axonal Transport

A primary function of healthy tau is to bind to and stabilize microtubules. Hyperphosphorylation, including at the AT8 site, significantly reduces tau's affinity for microtubules.[2][12] This detachment has two major detrimental effects:

-

Microtubule Destabilization: The loss of tau from the microtubule network leads to their instability and eventual breakdown. This disrupts the essential cytoskeletal framework of the neuron, impairing its structural integrity.[2][13]

-

Impaired Axonal Transport: With the microtubule "highways" compromised, the transport of vital cargo such as mitochondria, synaptic vesicles, and signaling molecules along the axon is severely hampered. This leads to energy deficits at the synapse, synaptic dysfunction, and ultimately, neuronal death.

A Cascade of Neurotoxicity

The accumulation of soluble, AT8-positive tau oligomers and insoluble NFTs triggers a multifaceted neurotoxic cascade. This includes:

-

Mitochondrial Dysfunction: Aggregated tau can impair mitochondrial function, leading to oxidative stress and reduced energy production.[12]

-

Synaptic Dysfunction: The disruption of axonal transport and the direct toxic effects of tau oligomers at the synapse lead to impaired synaptic plasticity and neurotransmission.[12]

-

Neuroinflammation: The presence of pathological tau activates microglia and astrocytes, triggering a chronic neuroinflammatory response that further exacerbates neuronal damage.[12]

Figure 2: The downstream pathological cascade initiated by the phosphorylation of the AT8 epitope on tau protein.

Methodologies for the Detection and Quantification of AT8-Positive Tau

The robust and reliable detection of AT8-positive tau is fundamental to both basic research and clinical studies. The following section provides detailed, step-by-step protocols for the most common techniques.

Immunohistochemistry (IHC) for Brain Tissue

IHC is the gold standard for visualizing the anatomical distribution of AT8-positive tau pathology in fixed brain tissue.

Step-by-Step Protocol:

-

Tissue Preparation:

-

Fix brain tissue in 10% neutral buffered formalin for 24-48 hours.

-

Process the tissue through a series of graded alcohols and xylene, and embed in paraffin wax.

-

Cut 5-10 µm thick sections and mount on charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 1 hour.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a series of graded alcohols (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Blocking and Permeabilization:

-

Wash slides in Tris-buffered saline (TBS).

-

Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash in TBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% normal goat serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the AT8 monoclonal antibody to a working concentration of 5-10 µg/ml in the blocking buffer.[3]

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides three times in TBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash slides three times in TBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash slides three times in TBS.

-

Develop the signal with a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) until the desired staining intensity is reached.

-

-

Counterstaining, Dehydration, and Mounting:

-

Rinse slides in distilled water.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate through graded alcohols and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

Western Blotting for Brain Lysates

Western blotting allows for the quantification of AT8-positive tau levels and the analysis of different tau isoforms based on their molecular weight.

Step-by-Step Protocol:

-

Protein Extraction:

-

Homogenize frozen brain tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the AT8 antibody, diluted to a working concentration of 20-60 µg/ml, overnight at 4°C with gentle agitation.[3]

-

-

Secondary Antibody and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

-

Analysis:

-

Quantify the band intensity using densitometry software.

-

Normalize the AT8 signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for CSF and Plasma

ELISA is a highly sensitive method for quantifying AT8-positive tau in biological fluids, making it a valuable tool for biomarker studies.

Step-by-Step Protocol (Sandwich ELISA):

-

Plate Coating:

-

Coat a 96-well microplate with a capture antibody that recognizes a different epitope on the tau protein (e.g., a total tau antibody) overnight at 4°C.

-

-

Blocking:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add cerebrospinal fluid (CSF) or plasma samples, along with a standard curve of recombinant phosphorylated tau, to the wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated AT8 detection antibody, diluted to an appropriate concentration (e.g., 1-2 µg/ml), to each well.[3]

-

Incubate for 1-2 hours at room temperature.

-

-

Signal Amplification and Detection:

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant tau standards.

-

Determine the concentration of AT8-positive tau in the samples by interpolating their absorbance values from the standard curve.

-

The AT8 Epitope as a Biomarker and Therapeutic Target

A Window into Disease: AT8 as a Biomarker

The presence of AT8-positive tau is not only a hallmark of post-mortem neuropathological diagnosis but is also a valuable biomarker in living individuals. Elevated levels of tau phosphorylated at sites within or associated with the AT8 epitope can be detected in the CSF of individuals with Alzheimer's disease.[14][15] More recently, ultra-sensitive immunoassay technologies have enabled the detection of these phosphorylated tau species in blood plasma, offering a less invasive method for diagnosis and monitoring disease progression.[15] While p-tau181 and p-tau217 have gained prominence as highly specific plasma biomarkers for AD, the broader category of AT8-reactive tau species contributes to the overall picture of tau pathology.[6][16]

A Target for Intervention: Therapeutic Implications

Given its central role in initiating tau aggregation and neurotoxicity, the AT8 epitope and the kinases that create it are attractive targets for therapeutic intervention. Strategies currently being explored include:

-

Kinase Inhibitors: Small molecule inhibitors that target GSK-3β and CDK5 are in various stages of preclinical and clinical development. The goal is to reduce the hyperphosphorylation of tau and prevent the formation of toxic species.

-

Immunotherapy: Both active and passive immunization strategies targeting phosphorylated tau, including epitopes like AT8, are being investigated. The aim is to promote the clearance of pathological tau from the brain.

Conclusion

The AT8 epitope represents a critical juncture in the transition of the tau protein from a vital cytoskeletal stabilizer to a potent neurotoxic agent. Its precise molecular definition, centered around the phosphorylation of Ser202, Thr205, and Ser208, provides a specific target for both diagnostic and therapeutic endeavors. A thorough understanding of the enzymatic machinery that governs its phosphorylation state, and the downstream consequences of this modification, is paramount for researchers in the field of neurodegenerative diseases. The robust and reproducible application of the methodologies outlined in this guide will empower scientists to further unravel the complexities of tauopathies and accelerate the development of effective treatments for these devastating disorders.

References

-

Malia, T. J., Teplyakov, A., Ernst, R., Wu, S. J., Lacy, E. R., Liu, X., Vandermeeren, M., Mercken, M., Luo, J., Sweet, R. W., & Gilliland, G. L. (2016). Epitope mapping and structural basis for the recognition of phosphorylated tau by the anti-tau antibody AT8. Proteins: Structure, Function, and Bioinformatics, 84(4), 427–434. [Link]

-

Sontag, E., Nunbhakdi-Craig, V., Lee, G., Bloom, G. S., & Mumby, M. C. (1999). Site-specific dephosphorylation of tau protein at Ser202/Thr205 in response to microtubule depolymerization in cultured human neurons involves protein phosphatase 2A. Journal of Biological Chemistry, 274(36), 25490-25498. [Link]

-

Despres, C., et al. (2017). The phosphorylation of the residues Ser-202, Thr-205 and Ser-208 of the protein Tau is driving force for its aggregation, an observation of clinical interest in the context of Alzheimer disease. bioRxiv. [Link]

-

Despres, C., Byrne, C., Qi, H., Cantrelle, F. X., Huvent, I., Chambraud, B., Baulieu, E. E., Jacquot, Y., Landrieu, I., Lippens, G., & Smet-Noca, C. (2017). Identification of the Tau phosphorylation pattern that drives its aggregation. Proceedings of the National Academy of Sciences, 114(34), 9080-9085. [Link]

-

Liu, S. J., Zhang, J. Y., Li, H. L., Fang, Z. Y., Wang, Q., & Deng, H. M. (2006). PKA modulates GSK-3β- and cdk5-catalyzed phosphorylation of tau in site- and kinase-specific manners. FEBS letters, 580(25), 6269-6276. [Link]

-

Wang, Y., & Mandelkow, E. (2016). Tau in physiology and pathology. Nature Reviews Neuroscience, 17(1), 5-21. [Link]

-

Zhu, C., et al. (2018). Pseudo-phosphorylation at AT8 epitopes regulates the tau truncation at aspartate 421. Experimental Cell Research, 370(1), 32-40. [Link]

-

Sato, C., Barthélemy, N. R., Mawuenyega, K. G., Patterson, B. W., Gordon, B. A., Jockel-Balsarotti, J., ... & Bateman, R. J. (2018). Tau kinetics in humans are driven by cerebrospinal fluid tau levels. Science translational medicine, 10(436), eaat6273. [Link]

-

Chen, Y., et al. (2024). Structures of AT8 and PHF1 phosphomimetic tau: Insights into the posttranslational modification code of tau aggregation. Proceedings of the National Academy of Sciences, 121(9), e2315483121. [Link]

-

Liu, F., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2005). Contributions of protein phosphatases PP1, PP2A, PP2B and PP5 to the regulation of tau phosphorylation. European Journal of Neuroscience, 22(8), 1942-1950. [Link]

-

Alzforum. (n.d.). Tau (AT8); Phospho Tau (Ser 202, Thr 205). Retrieved from [Link]

-

Nelvagal, H. R., Curless, T. J., & Jaunmuktane, Z. (2023). AT8 Tau Pathology Image Analysis. Protocols.io. [Link]

-

Cope, T. E., et al. (2018). Tau pathology in the developing human brain. Brain, 141(10), 3115-3129. [Link]

-

Malia, T. J., et al. (2016). Epitope mapping and structural basis for the recognition of phosphorylated tau by the anti-tau antibody AT8. Proteins: Structure, Function, and Bioinformatics, 84(4), 427-434. [Link]

-

Plattner, F., Angelo, M., & Giese, K. P. (2006). Crosstalk between Cdk5 and GSK3β: implications for Alzheimer's disease. Frontiers in molecular neuroscience, 1, 1. [Link]

-

Reddit. (2025). 3 Hidden Mechanisms of Tau-Driven Neurodegeneration revealed by Cambridge scientists. r/ApoE4. [Link]

-

McKay, J. E., et al. (2024). Comparison of cerebrospinal fluid, plasma and neuroimaging biomarker utility in Alzheimer's disease. Brain Communications, 6(2), fcae086. [Link]

-

ResearchGate. (n.d.). ELISA analysis of phospho-tau specific antibodies with different peptides near the AT8 Epitope. [Link]

-

ResearchGate. (n.d.). Role of tau and its phosphorylation in microtubule dynamics. [Link]

-

Zetterberg, H., & Blennow, K. (2021). Alzheimer Disease Biomarkers: Moving from CSF to Plasma for Reliable Detection of Amyloid and tau Pathology. Clinical Chemistry, 67(4), 593-595. [Link]

-

ResearchGate. (2023). Does someone have a protocol for IHC staining of 50micron thick sections of a rat brain?[Link]

-

ResearchGate. (n.d.). Tau load quantification in immunohistochemistry (IHC) samples with AT8-staining. [Link]

-

ResearchGate. (2014). Does anyone have experience with Western Blot for phospho-tau in human brain?[Link]

-

Ercan-Herbst, E., et al. (2019). High-specificity antibodies and detection methods for quantifying phosphorylated tau from clinical samples. ACS chemical neuroscience, 10(8), 3464-3475. [Link]

-

Ghanbari, H., et al. (2003). Tau in cerebrospinal fluid: a sensitive sandwich enzyme-linked immunosorbent assay using tyramide signal amplification. Journal of immunological methods, 279(1-2), 125-136. [Link]

-

Alzheimer's Association. (2023). Impaired Microtubule Dynamics Are a Driver of Tau Phosphorylation. 2023 Alzheimer's Association International Conference. [Link]

-

ACS Publications. (2023). Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study. ACS Chemical Neuroscience. [Link]

-

Alonso, A. C., et al. (2010). Hyperphosphorylation of Tau Associates With Changes in Its Function Beyond Microtubule Stability. Frontiers in cellular neuroscience, 4, 7. [Link]

-

Liu, F., et al. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. European Journal of Neuroscience, 26(11), 3008-3016. [Link]

Sources

- 1. Tau (AT8); Phospho Tau (Ser 202, Thr 205) | ALZFORUM [alzforum.org]

- 2. Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8), Biotin (MN1020B) [thermofisher.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Epitope mapping and structural basis for the recognition of phosphorylated tau by the anti‐tau antibody AT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of AT8 and PHF1 phosphomimetic tau: Insights into the posttranslational modification code of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of cerebrospinal fluid, plasma and neuroimaging biomarker utility in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. daneshyari.com [daneshyari.com]

- 9. academic.oup.com [academic.oup.com]

- 10. protocols.io [protocols.io]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. Hyperphosphorylation of Tau Associates With Changes in Its Function Beyond Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cerebrospinal Fluid and Plasma Tau as a Biomarker for Brain Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alzheimer Disease Biomarkers: Moving from CSF to Plasma for Reliable Detection of Amyloid and tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Interaction of doubly phosphorylated tau peptide with microtubules

- 1. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 2. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired tau–microtubule interactions are prevalent among pathogenic tau variants arising from missense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau-tally Microtubular: A Structural Model of Tau-Microtubule Interaction - Biosciences Area – Biosciences Area [biosciences.lbl.gov]

- 5. Near-atomic model of microtubule-tau interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Structural Ensemble of a Tau-Microtubule Complex Reveals Regulatory Tau Phosphorylation and Acetylation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tau domains, phosphorylation, and interactions with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-molecule imaging of Tau dynamics on the microtubule surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of tau kinases in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyperphosphorylation of Microtubule-Associated Protein Tau: A Promising Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity | PLOS Genetics [journals.plos.org]

- 14. Tau phosphorylation affects its axonal transport and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Studying Tau-Microtubule Interaction Using Single-Molecule TIRF Microscopy. | Semantic Scholar [semanticscholar.org]

- 22. Studying Tau-Microtubule Interaction Using Single-Molecule TIRF Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of Synthetic Tau Phosphopeptide 194-213

Introduction: The Significance of Tau Phosphopeptide 194-213 in Neurodegeneration Research

The microtubule-associated protein tau is central to the pathology of Alzheimer's disease (AD) and other neurodegenerative disorders, collectively known as tauopathies.[1][2] In a healthy neuron, tau binds to and stabilizes microtubules, essential components of the cellular cytoskeleton that facilitate axonal transport.[3] However, in the diseased state, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into insoluble neurofibrillary tangles (NFTs), a primary hallmark of AD.[3][4] This process disrupts neuronal function and is strongly correlated with cognitive decline.[5][6]

Understanding the initial structural changes that phosphorylation induces in tau is critical for developing therapeutic interventions. The specific peptide sequence 194-213 of the tau protein is of particular interest as it contains phosphorylation sites implicated in conformational changes that are recognized by specific antibodies.[7] Studying a synthetic version of this phosphopeptide provides a controlled, simplified model system to dissect the intricate relationship between site-specific phosphorylation and the resulting structural transitions that may precede aggregation.